molecular formula C12H8N4O6 B1293388 2,4-Dinitro-N-(4-nitrophenyl)aniline CAS No. 970-76-3

2,4-Dinitro-N-(4-nitrophenyl)aniline

Cat. No.: B1293388
CAS No.: 970-76-3
M. Wt: 304.21 g/mol
InChI Key: MQZAHSOZWFOSGD-UHFFFAOYSA-N
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Description

2,4-Dinitro-N-(4-nitrophenyl)aniline is an organic compound with the molecular formula C12H8N4O6. It is characterized by the presence of nitro groups at the 2 and 4 positions on the aniline ring and an additional nitro group on the phenyl ring attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Biochemical Analysis

Biochemical Properties

2,4-Dinitro-N-(4-nitrophenyl)aniline plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in oxidative stress responses and detoxification processes. The compound’s nitro groups can undergo reduction reactions, leading to the formation of reactive intermediates that can interact with cellular proteins and DNA, potentially causing oxidative damage .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to the activation of stress response pathways, such as the Nrf2 pathway, which regulates the expression of antioxidant genes . Additionally, it can cause mitochondrial dysfunction, leading to changes in cellular energy metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to undergo redox cycling, generating reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, including lipids, proteins, and DNA. The compound can also inhibit certain enzymes by binding to their active sites, leading to the disruption of normal cellular functions . Furthermore, it can modulate gene expression by affecting transcription factors involved in stress response pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to chronic oxidative stress and persistent changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and activate protective cellular pathways. At high doses, it can cause significant toxicity, including liver and kidney damage, due to excessive ROS production and oxidative damage . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to its reduction and detoxification. Enzymes such as nitroreductases can reduce the nitro groups to amino groups, leading to the formation of reactive intermediates. These intermediates can further react with cellular components, leading to the formation of adducts and potential toxicity . The compound’s metabolism can also affect metabolic flux and alter the levels of various metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, potentially leading to localized toxicity .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The presence of the compound in mitochondria can lead to mitochondrial dysfunction and altered cellular energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dinitro-N-(4-nitrophenyl)aniline can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes, where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and controlled temperature and pressure conditions are common in industrial settings to ensure efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the nitro groups can be further oxidized to form various oxidation products.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives. Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like sodium borohydride.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an appropriate solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Various oxidation products depending on the extent of oxidation.

    Reduction: Amino derivatives of the original compound.

    Substitution: Compounds with substituted functional groups replacing the nitro groups.

Scientific Research Applications

2,4-Dinitro-N-(4-nitrophenyl)aniline has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Employed in biochemical studies to investigate the effects of nitroaromatic compounds on biological systems.

Properties

IUPAC Name

2,4-dinitro-N-(4-nitrophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O6/c17-14(18)9-3-1-8(2-4-9)13-11-6-5-10(15(19)20)7-12(11)16(21)22/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZAHSOZWFOSGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20242662
Record name 2,4-Dinitro-N-(4-nitrophenyl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

970-76-3
Record name 2,4,4′-Trinitrodiphenylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=970-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dinitro-N-(4-nitrophenyl)aniline
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dinitro-N-(4-nitrophenyl)aniline
Source EPA DSSTox
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Record name 2,4-dinitro-N-(4-nitrophenyl)aniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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